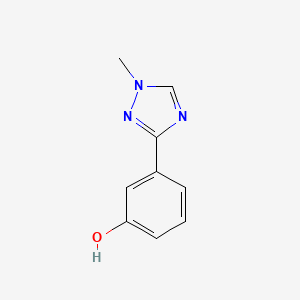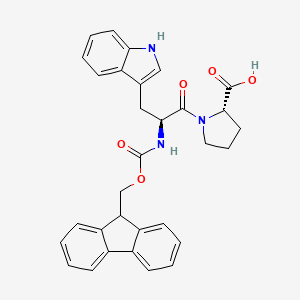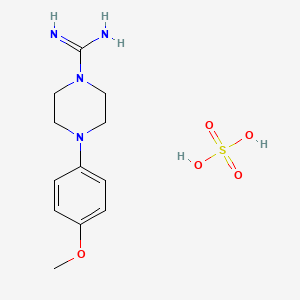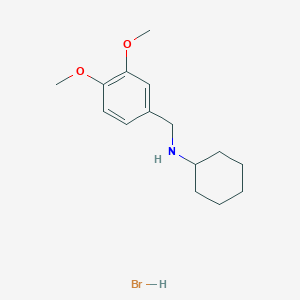
2-乙酰基噻唑-5-羧酸甲酯
描述
Synthesis Analysis
Methyl 2-acetylthiazole-5-carboxylate is synthesized under mild reaction conditions . The compound is stored at room temperature in an inert atmosphere .Molecular Structure Analysis
The molecular weight of Methyl 2-acetylthiazole-5-carboxylate is 185.2 . The InChI Code is 1S/C7H7NO3S/c1-4(9)6-8-3-5(12-6)7(10)11-2/h3H,1-2H3 .Physical And Chemical Properties Analysis
Methyl 2-acetylthiazole-5-carboxylate is a solid at room temperature . It has a molecular weight of 185.2 . The compound is stored in an inert atmosphere at room temperature .科学研究应用
抗肿瘤和细胞毒活性
噻唑衍生物,例如 2-乙酰基噻唑-5-羧酸甲酯,已被研究用于治疗癌症的潜力。 它们对各种人类肿瘤细胞系显示出细胞毒活性,表明它们作为抗肿瘤剂的潜力 .
计算化学和分子建模
这些化合物用于 Amber 和 GROMACS 等计算程序中进行模拟可视化,这对于理解分子相互作用和药物设计至关重要 .
新型化合物的合成
噻唑衍生物是合成具有潜在治疗应用的复杂分子的中间体。 例如,它们用于生产具有抗菌特性的新型化合物 .
药物合成
噻唑环是许多药物结构中不可或缺的一部分,例如噻唑呋喃,它具有抗癌特性 .
农业和化妆品
噻唑衍生物在农业中因其杀虫特性而得到应用,在化妆品中因其芳香特性而得到应用 .
材料科学
由于其独特的电子特性,它们被用于 LED、光致变色材料、分子开关和非线性光学材料的大规模制造 .
染料和金属配合物
噻唑用于合成染料及其金属配合物,这些配合物具有各种应用,包括纺织品和传感器 .
抗菌和抗氧化活性
安全和危害
作用机制
Biochemical Pathways
The biochemical pathways affected by Methyl 2-acetylthiazole-5-carboxylate are currently unknown . Future studies could provide insights into the pathways affected by this compound and their downstream effects.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption . The impact of these properties on the bioavailability of Methyl 2-acetylthiazole-5-carboxylate is yet to be determined.
生化分析
Biochemical Properties
Methyl 2-acetylthiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. This interaction can lead to the formation of reactive metabolites that may have biological effects .
Additionally, methyl 2-acetylthiazole-5-carboxylate can interact with proteins involved in cellular signaling pathways, such as kinases and phosphatases. These interactions can modulate the phosphorylation state of target proteins, thereby affecting their activity and function .
Cellular Effects
Methyl 2-acetylthiazole-5-carboxylate has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis .
In addition, methyl 2-acetylthiazole-5-carboxylate can affect gene expression by interacting with transcription factors and other regulatory proteins. This can result in the upregulation or downregulation of specific genes, thereby influencing cellular processes such as metabolism, growth, and immune response .
Molecular Mechanism
The molecular mechanism of action of methyl 2-acetylthiazole-5-carboxylate involves several key steps. First, it binds to specific biomolecules, such as enzymes and receptors, through non-covalent interactions. This binding can lead to conformational changes in the target biomolecule, affecting its activity and function .
Methyl 2-acetylthiazole-5-carboxylate can also inhibit or activate enzymes by binding to their active sites. This can result in the modulation of enzymatic activity, leading to changes in metabolic pathways and cellular processes. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 2-acetylthiazole-5-carboxylate can change over time. The stability and degradation of the compound can influence its biological activity. For example, it may degrade into other metabolites that have different biological effects. Long-term studies have shown that methyl 2-acetylthiazole-5-carboxylate can have sustained effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of methyl 2-acetylthiazole-5-carboxylate can vary with different dosages in animal models. At low doses, it may have beneficial effects, such as antimicrobial or anticancer activity. At high doses, it can exhibit toxic or adverse effects, such as cytotoxicity or organ damage. Threshold effects have been observed, where the biological activity of the compound changes significantly at specific dosage levels .
Metabolic Pathways
Methyl 2-acetylthiazole-5-carboxylate is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can also affect the metabolism of other biomolecules, such as lipids and carbohydrates, by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of methyl 2-acetylthiazole-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For example, it may be transported into the nucleus, where it can interact with transcription factors and other regulatory proteins .
Subcellular Localization
Methyl 2-acetylthiazole-5-carboxylate can localize to specific subcellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can be influenced by targeting signals or post-translational modifications that direct the compound to specific organelles. The subcellular localization of methyl 2-acetylthiazole-5-carboxylate can affect its activity and function, as it may interact with different biomolecules in different compartments .
属性
IUPAC Name |
methyl 2-acetyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-4(9)6-8-3-5(12-6)7(10)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQHBNUKAZKLMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(S1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-{2-[(4-chlorophenyl)formohydrazido]-2-oxoethyl}carbamate](/img/structure/B1457385.png)



![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane](/img/structure/B1457390.png)

![[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride](/img/structure/B1457392.png)







